4-(4-methoxyphenyl)-N-(5-methyl-1H-pyrazol-3-yl)-1,3-thiazol-2-amine
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Overview
Description
4-(4-Methoxyphenyl)-N-(5-methyl-1H-pyrazol-3-yl)-1,3-thiazol-2-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring, a methoxyphenyl group, and a pyrazolyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Condensation Reactions: Involving the reaction of 4-methoxyaniline with thiazol-2-amine and 5-methyl-1H-pyrazole-3-carbonyl chloride.
Cyclization Reactions: Cyclization of appropriate precursors to form the thiazole ring.
Amidation Reactions: Formation of the amide bond between the pyrazolyl group and the thiazole ring.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. The use of catalysts and specific reaction conditions (temperature, pressure, solvent) is crucial for efficient production.
Types of Reactions:
Oxidation: Oxidation reactions can be performed on the methoxyphenyl group to produce corresponding oxo derivatives.
Reduction: Reduction reactions can be applied to the thiazole ring, leading to the formation of thiazolidine derivatives.
Substitution Reactions: Substitution reactions at various positions on the thiazole ring or the pyrazolyl group can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: 4-Methoxybenzaldehyde, 4-Methoxybenzoic acid.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazoles and pyrazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies, including enzyme inhibition and receptor binding assays. Medicine: Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins within biological systems.
Pathways Involved: The exact pathways depend on the specific application but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
4-(4-Methoxyphenyl)-1,3-thiazol-2-amine
N-(5-methyl-1H-pyrazol-3-yl)-1,3-thiazol-2-amine
4-Methoxy-N-(1H-pyrazol-3-yl)-1,3-thiazol-2-amine
Uniqueness: 4-(4-Methoxyphenyl)-N-(5-methyl-1H-pyrazol-3-yl)-1,3-thiazol-2-amine stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to its similar counterparts.
This compound's versatility and potential applications make it a valuable subject of study in various scientific and industrial fields. Further research and development could unlock even more uses and benefits.
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Properties
IUPAC Name |
4-(4-methoxyphenyl)-N-(5-methyl-1H-pyrazol-3-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-9-7-13(18-17-9)16-14-15-12(8-20-14)10-3-5-11(19-2)6-4-10/h3-8H,1-2H3,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHLEPBMHUZOKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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